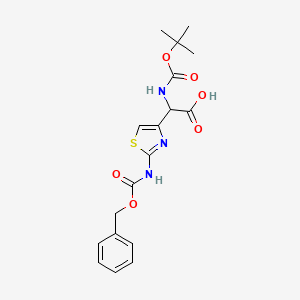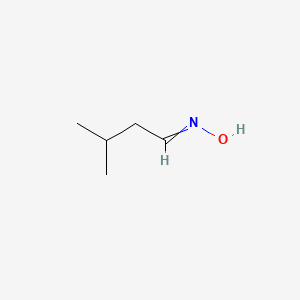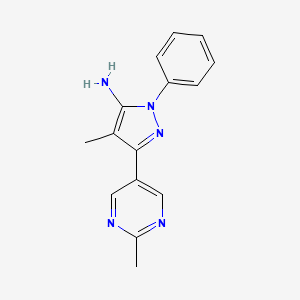
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.2050 g/mol . This compound is also known by other names such as 1,4-Dihydro-1-methyl-3-pyridineacetic acid methyl ester . It is a derivative of pyridine and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves several steps. One common method includes the esterification of 3-Pyridineacetic acid with methanol in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants for several hours to achieve a high yield of the ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Pyridineacetic acid, 1,4-dihydro-1-methyl-, methyl ester can be compared with other similar compounds such as:
Nicotinic acid methyl ester: Similar in structure but with different functional groups.
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular applications.
Eigenschaften
CAS-Nummer |
39998-23-7 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
methyl 2-(1-methyl-4H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C9H13NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h3,5,7H,4,6H2,1-2H3 |
InChI-Schlüssel |
YMGFECXAXAXEOP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CCC(=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)




